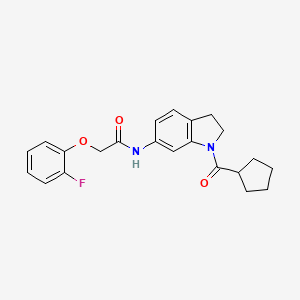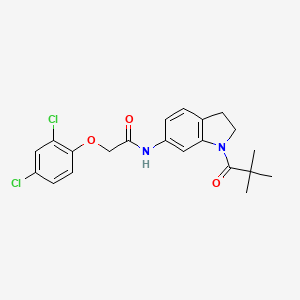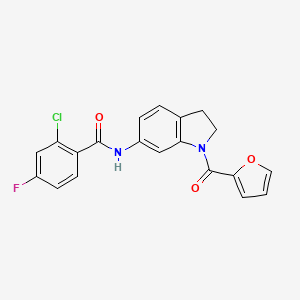![molecular formula C23H21ClN4O3S B3399629 9-chloro-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}[1]benzothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1040644-01-6](/img/structure/B3399629.png)
9-chloro-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}[1]benzothieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a piperazine ring, a methoxy group, a pyrimidine ring, and a benzothiophene ring. Piperazine rings are often found in pharmaceuticals and have a variety of biological activities . The methoxy group can influence the solubility and reactivity of the compound. Pyrimidine is a basic aromatic ring present in many important biomolecules like thiamine, uracil, and cytosine. Benzothiophene is a polycyclic aromatic compound that is related to benzofuran with a second ring sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques like NMR spectroscopy and X-ray crystallography could be used to determine the exact structure .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the piperazine ring could undergo reactions at the nitrogen atoms, and the methoxy group could be cleaved under certain conditions .Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
1040644-01-6 |
|---|---|
Product Name |
9-chloro-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}[1]benzothieno[3,2-d]pyrimidin-4(3H)-one |
Molecular Formula |
C23H21ClN4O3S |
Molecular Weight |
469 g/mol |
IUPAC Name |
9-chloro-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-[1]benzothiolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H21ClN4O3S/c1-31-17-7-3-2-6-16(17)26-9-11-27(12-10-26)19(29)13-28-14-25-21-20-15(24)5-4-8-18(20)32-22(21)23(28)30/h2-8,14H,9-13H2,1H3 |
InChI Key |
MWECXRVKQMDYRH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)SC5=C4C(=CC=C5)Cl |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)SC5=C4C(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-cyanophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3399553.png)
![2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B3399570.png)
![N-(2-chlorobenzyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B3399583.png)
![2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B3399584.png)

![2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B3399602.png)
![N-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3399615.png)
![N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3399620.png)

![Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-4-carboxylate](/img/structure/B3399637.png)



![N-(4-fluorophenyl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B3399660.png)